molecular formula C11H7F2NO3 B15239638 (2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B15239638
M. Wt: 239.17 g/mol
InChI Key: MQYLJWZYVASSER-YVMONPNESA-N
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Description

(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the addition of a cyano group through a nucleophilic substitution reaction . The reaction conditions often include the use of metal-based catalysts and ambient temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound .

Scientific Research Applications

(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of its cyano group and difluoromethoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

(Z)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5-

InChI Key

MQYLJWZYVASSER-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)O)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F

Origin of Product

United States

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